molecular formula C13H9F2NO2 B2927705 (2E)-N-(2,4-difluorophenyl)-3-(furan-2-yl)prop-2-enamide CAS No. 471286-52-9

(2E)-N-(2,4-difluorophenyl)-3-(furan-2-yl)prop-2-enamide

Cat. No. B2927705
CAS RN: 471286-52-9
M. Wt: 249.217
InChI Key: ZNLBFFHBZYZNDG-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-N-(2,4-difluorophenyl)-3-(furan-2-yl)prop-2-enamide, also known as DFU, is a small molecule inhibitor of the enzyme fatty acid amide hydrolase (FAAH). This enzyme is responsible for the breakdown of endocannabinoids, which are naturally occurring compounds in the body that play a role in pain sensation, mood, and appetite regulation. By inhibiting FAAH, DFU can increase the levels of endocannabinoids in the body, leading to potential therapeutic effects.

Mechanism of Action

(2E)-N-(2,4-difluorophenyl)-3-(furan-2-yl)prop-2-enamide works by inhibiting the enzyme FAAH, which is responsible for breaking down endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). By inhibiting FAAH, (2E)-N-(2,4-difluorophenyl)-3-(furan-2-yl)prop-2-enamide can increase the levels of these endocannabinoids in the body, leading to potential therapeutic effects.
Biochemical and physiological effects:
(2E)-N-(2,4-difluorophenyl)-3-(furan-2-yl)prop-2-enamide has been shown to have a variety of biochemical and physiological effects. In addition to its effects on endocannabinoid levels, (2E)-N-(2,4-difluorophenyl)-3-(furan-2-yl)prop-2-enamide has been shown to reduce the activity of enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). It has also been shown to reduce the release of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α).

Advantages and Limitations for Lab Experiments

One advantage of using (2E)-N-(2,4-difluorophenyl)-3-(furan-2-yl)prop-2-enamide in lab experiments is its specificity for FAAH inhibition. This allows researchers to study the effects of endocannabinoids specifically, without affecting other signaling pathways. However, one limitation is that (2E)-N-(2,4-difluorophenyl)-3-(furan-2-yl)prop-2-enamide may have off-target effects on other enzymes or signaling pathways, which could complicate interpretation of results.

Future Directions

There are several potential future directions for research on (2E)-N-(2,4-difluorophenyl)-3-(furan-2-yl)prop-2-enamide. One area of interest is the development of more potent and selective FAAH inhibitors, which could lead to improved therapeutic effects. Another area of interest is the study of (2E)-N-(2,4-difluorophenyl)-3-(furan-2-yl)prop-2-enamide in combination with other drugs or therapies, such as nonsteroidal anti-inflammatory drugs (NSAIDs) or opioids, to determine if there are synergistic effects. Finally, there is interest in understanding the long-term effects of FAAH inhibition, particularly in terms of potential effects on the endocannabinoid system and other signaling pathways.

Synthesis Methods

(2E)-N-(2,4-difluorophenyl)-3-(furan-2-yl)prop-2-enamide can be synthesized using a variety of methods. One common method involves the reaction of 2,4-difluoroaniline with furan-2-carboxylic acid, followed by coupling with 2-propenamide. Other methods involve the use of different starting materials and reaction conditions.

Scientific Research Applications

(2E)-N-(2,4-difluorophenyl)-3-(furan-2-yl)prop-2-enamide has been studied extensively in the context of pain management, as well as other conditions such as anxiety, depression, and inflammation. In preclinical studies, (2E)-N-(2,4-difluorophenyl)-3-(furan-2-yl)prop-2-enamide has been shown to reduce pain behavior in animal models of acute and chronic pain. It has also been shown to have anti-inflammatory effects in models of inflammation.

properties

IUPAC Name

(E)-N-(2,4-difluorophenyl)-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2NO2/c14-9-3-5-12(11(15)8-9)16-13(17)6-4-10-2-1-7-18-10/h1-8H,(H,16,17)/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNLBFFHBZYZNDG-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/C(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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